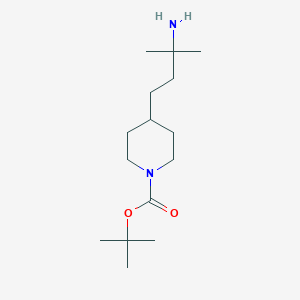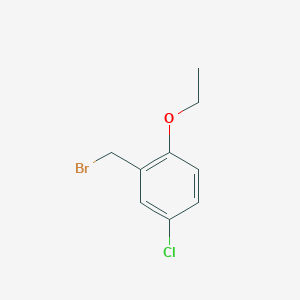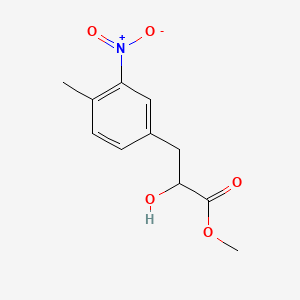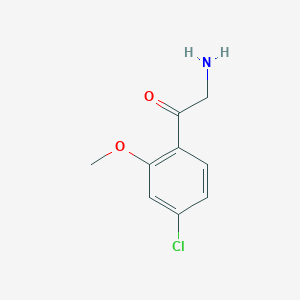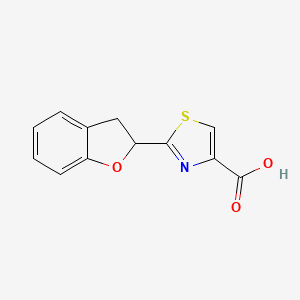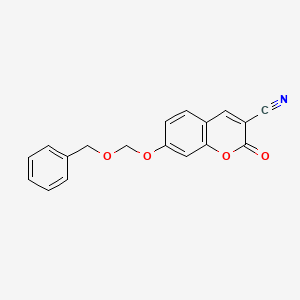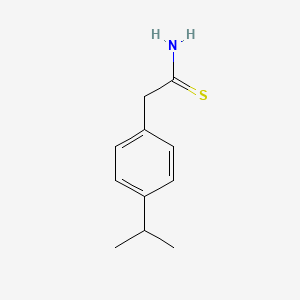
3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol is an organic compound featuring a cyclobutane ring substituted with an aminomethyl group and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the p-Tolyl Group: This step might involve Friedel-Crafts alkylation using p-tolyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, such as the reduction of the aminomethyl group to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Halogenating agents like SOCl2 (Thionyl chloride) for converting the hydroxyl group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol would depend on its specific application. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Similar structure but with a phenyl group instead of a p-tolyl group.
3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Uniqueness
The presence of the p-tolyl group in 3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol might confer unique steric and electronic properties, affecting its reactivity and interactions compared to similar compounds.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-(aminomethyl)-3-(4-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(14)7-12/h2-5,11,14H,6-8,13H2,1H3 |
InChIキー |
SGYLTXQZLWGPPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CC(C2)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
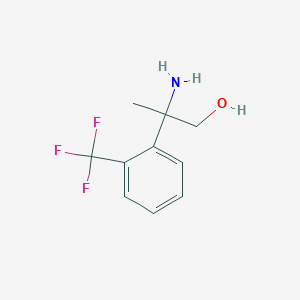
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
